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Compound Name: HIV-1 inhibitor-16

Cat. No.: B12403805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the in vitro efficacy of Darunavir

(formerly known as TMC114), a second-generation HIV-1 protease inhibitor. Darunavir is a

critical component of highly active antiretroviral therapy (HAART) and exhibits potent activity

against both wild-type and multidrug-resistant strains of HIV-1.[1][2][3] This document details

the quantitative measures of its antiviral potency, the experimental protocols used for its

evaluation, and visual representations of its mechanism of action and experimental workflows.

This guide utilizes Darunavir as a representative example of a potent HIV-1 inhibitor to fulfill the

query for "HIV-1 inhibitor-16."

Data Presentation: Quantitative Efficacy of
Darunavir
The in vitro antiviral activity of Darunavir has been extensively characterized in various cell-

based and enzymatic assays. The following tables summarize key quantitative data, including

the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) against

different HIV-1 strains and in various cell types.

Table 1: In Vitro Antiviral Activity of Darunavir against Wild-Type HIV-1
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Cell
Line/Assay
Type

HIV-1 Strain Efficacy Metric Value (nM) Reference

MT-2 cells
Laboratory

Strains
IC50 3 - 6 [4]

Acutely Infected

T-cells
Wild-type HIV-1 IC50 0.003 µM (3 nM) [1]

Peripheral Blood

Mononuclear

Cells (PBMCs)

Primary Isolates

(Group M & O)
EC50 (median) 0.52 [3]

CCRF-CEM cells
Laboratory

Strains
IC50 0.003 µM (3 nM) [5]

Cell Culture Wild-type HIV-1 EC50 1 - 5

Table 2: In Vitro Activity of Darunavir against HIV-1 Subtypes in Clinical Isolates

HIV-1 Subtype Efficacy Metric
Value (nM,
median)

Interquartile
Range (nM)

Reference

Subtype B EC50 1.79 1.3 - 2.6 [3]

Subtype C EC50 1.12 0.8 - 1.4 [3]

CRF01_AE EC50 1.27 1.0 - 1.7 [3]

Table 3: Enzymatic Inhibition of HIV-1 Protease by Darunavir

Assay Type Efficacy Metric Value Reference

HPLC-based

enzymatic assay
IC50 0.002 µM (2 nM) [6]

Enzymatic Assay
Kd (dissociation

constant)
4.5 x 10⁻¹² M [5]
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro efficacy studies.

Below are protocols for key experiments used to evaluate HIV-1 protease inhibitors like

Darunavir.

Fluorometric HIV-1 Protease Inhibitor Screening Assay
This assay is designed for high-throughput screening of potential HIV-1 protease inhibitors. It

measures the cleavage of a synthetic peptide substrate that releases a fluorophore upon

cleavage by the HIV-1 protease.

Materials:

Recombinant HIV-1 Protease

HIV-1 Protease Assay Buffer

HIV-1 Protease Dilution Buffer

Fluorogenic HIV-1 Protease Substrate

Test compounds (e.g., Darunavir) and controls (e.g., Pepstatin A)

96-well black microtiter plates

Fluorescence microplate reader (Ex/Em = 330/450 nm)

Procedure:

Reagent Preparation:

Thaw all components and equilibrate to room temperature.

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a

serial dilution of the test compound.

Reconstitute the HIV-1 Protease in the Dilution Buffer as per the manufacturer's

instructions.
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Assay Setup:

In a 96-well plate, add 10 µL of the test compound dilutions to the sample wells.

For the inhibitor control, add a known inhibitor like Pepstatin A.

For the enzyme control, add 10 µL of the Assay Buffer.

If the solvent concentration in the test compound wells is high, include a solvent control.

Enzyme Addition:

Prepare the HIV-1 Protease enzyme solution by diluting the reconstituted enzyme in the

Assay Buffer.

Add 80 µL of the diluted enzyme solution to each well.

Incubate the plate at room temperature for 15 minutes.

Substrate Addition and Measurement:

Prepare the HIV-1 Protease Substrate solution by diluting the substrate in the Assay

Buffer.

Add 10 µL of the substrate solution to each well to initiate the reaction.

Immediately measure the fluorescence in a microplate reader in kinetic mode for 1-3 hours

at 37°C, protected from light.

Data Analysis:

Calculate the rate of reaction from the linear portion of the kinetic curve.

Plot the percentage of inhibition against the concentration of the test compound to

determine the IC50 value.

MT-4 Cell-Based Anti-HIV-1 Assay
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This cell-based assay evaluates the ability of a compound to inhibit HIV-1 replication in a

human T-cell line (MT-4), which is highly susceptible to HIV-1 infection.

Materials:

MT-4 cells

HIV-1 viral stock (e.g., NL4-3)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Test compounds (e.g., Darunavir)

96-well cell culture plates

Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or a reverse

transcriptase activity assay)

Procedure:

Cell Preparation:

Culture MT-4 cells in complete medium.

On the day of the assay, ensure the cells are in the exponential growth phase and have

high viability.

Adjust the cell concentration to 1 x 10^6 cells/mL.

Infection and Treatment:

In a 96-well plate, add serial dilutions of the test compound.

Add 1 x 10^5 MT-4 cells to each well.

Infect the cells with a predetermined amount of HIV-1 stock.

Include uninfected cell controls and infected, untreated controls.
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Incubation:

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.

Quantification of Viral Replication:

After the incubation period, collect the cell culture supernatant.

Quantify the amount of viral replication by measuring the p24 antigen concentration using

an ELISA kit or by measuring reverse transcriptase activity.

Data Analysis:

Determine the percentage of inhibition of viral replication for each compound

concentration compared to the untreated control.

Calculate the EC50 value by plotting the percentage of inhibition against the compound

concentration.

HIV-1 Genotypic Resistance Assay
This assay is used to identify mutations in the HIV-1 protease gene that may confer resistance

to protease inhibitors.

Materials:

Plasma or dried blood spot samples from HIV-1 infected individuals.

Viral RNA extraction kit.

RT-PCR and nested PCR reagents with primers specific for the HIV-1 protease gene.

DNA sequencing equipment and reagents.

Sequence analysis software and a drug resistance mutation database (e.g., Stanford

University HIV Drug Resistance Database).

Procedure:
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Sample Preparation and RNA Extraction:

Extract viral RNA from the patient samples.

Reverse Transcription and PCR Amplification:

Perform a one-step RT-PCR to convert the viral RNA into cDNA and amplify the protease

gene.

Conduct a nested PCR to increase the yield of the target DNA fragment.

DNA Sequencing:

Purify the PCR product.

Sequence the amplified protease gene using Sanger sequencing or next-generation

sequencing methods.

Sequence Analysis:

Assemble and edit the sequence data.

Compare the patient's viral sequence to a wild-type reference sequence to identify

mutations.

Use a drug resistance database to interpret the identified mutations and predict the level

of resistance to various protease inhibitors.

Mandatory Visualizations
Mechanism of Action of Darunavir
Darunavir is a protease inhibitor that specifically targets the HIV-1 protease enzyme.[1][2][3]

This enzyme is crucial for the late stage of the HIV-1 replication cycle, where it cleaves the viral

Gag and Gag-Pol polyproteins into mature, functional proteins.[3] By binding to the active site

of the protease, Darunavir prevents this cleavage, resulting in the production of immature, non-

infectious virions.[1][3]
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Caption: Mechanism of action of Darunavir as an HIV-1 protease inhibitor.

Experimental Workflow for In Vitro Efficacy Testing
The evaluation of a potential HIV-1 inhibitor involves a series of in vitro assays to determine its

potency and specificity. The workflow typically begins with a primary screen to identify active

compounds, followed by secondary assays to confirm activity and characterize the mechanism

of action.
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In Vitro Efficacy Testing Workflow
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Caption: General experimental workflow for the in vitro evaluation of HIV-1 inhibitors.
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Conclusion
Darunavir demonstrates potent and broad in vitro activity against various strains and subtypes

of HIV-1, including those resistant to other protease inhibitors.[1][2][3] Its high efficacy is

attributed to its strong binding to the active site of the HIV-1 protease, effectively halting the

viral replication cycle.[5] The standardized experimental protocols outlined in this guide are

essential for the continued discovery and development of novel antiretroviral agents. The data

and methodologies presented here provide a robust framework for researchers and drug

development professionals working to combat the HIV/AIDS pandemic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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